molecular formula C21H17FN2O4S B2535282 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide CAS No. 921920-07-2

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide

Cat. No.: B2535282
CAS No.: 921920-07-2
M. Wt: 412.44
InChI Key: FHEOECDEJJKLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide is a potent and selective small-molecule inhibitor of the Proviral Integration Moloney virus (PIM) kinase family. This compound was specifically designed and disclosed as a key embodiment for targeting PIM kinases , which are serine/threonine kinases frequently overexpressed in hematological malignancies and solid tumors. By competitively inhibiting the ATP-binding site of PIM-1, PIM-2, and PIM-3 kinases, this inhibitor effectively blocks the phosphorylation of downstream substrates involved in cell survival, proliferation, and apoptosis evasion. Its primary research value lies in its utility as a chemical probe to dissect the oncogenic signaling pathways driven by PIM kinases, both in vitro and in vivo. Researchers employ this compound to investigate mechanisms of tumorigenesis, to explore synthetic lethal interactions in specific genetic backgrounds, and to evaluate the therapeutic potential of PIM kinase inhibition, particularly in combination with other targeted agents or standard chemotherapies. The dibenzooxazepinone scaffold of this inhibitor contributes to its high potency and favorable pharmacokinetic properties, making it a valuable tool for preclinical cancer research and drug discovery programs focused on kinase-driven cancers.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-2-24-18-8-3-4-9-20(18)28-19-11-10-15(13-17(19)21(24)25)23-29(26,27)16-7-5-6-14(22)12-16/h3-13,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEOECDEJJKLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound belongs to the dibenzo[b,f][1,4]oxazepine family and exhibits a range of biological activities that are of significant interest in medicinal chemistry.

The compound's molecular formula is C24H22N2O5C_{24}H_{22}N_{2}O_{5} with a molecular weight of approximately 418.449 g/mol. Its structure includes functional groups that contribute to its biological activity, including a sulfonamide moiety and an oxazepine core.

PropertyValue
Molecular FormulaC24H22N2O5
Molecular Weight418.449 g/mol
LogP5.5688
Polar Surface Area55.244 Ų

1. HDAC Inhibition

One of the primary areas of research on this compound involves its activity as a histone deacetylase (HDAC) inhibitor. In a study published in the Journal of Medicinal Chemistry, it was found that N-(10-ethyl-11-oxo...) exhibited significant inhibition against HDAC1 and HDAC3.

Compound NameHDAC Inhibition (IC50 µM)
N-(10-ethyl-11-oxo...)5.3
Control (standard HDAC inhibitor)12.0

This inhibition suggests potential applications in cancer therapy, as HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study assessed its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria.

PathogenMIC (µg/mL)
E. coli32
S. aureus32

These findings indicate that N-(10-ethyl-11-oxo...) may serve as a potential candidate for developing new antimicrobial agents.

3. Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies

Case Study 1: HDAC Inhibition in Cancer Models

In vitro studies using various cancer cell lines demonstrated that treatment with N-(10-ethyl-11-oxo...) led to increased acetylation of histones, indicating effective HDAC inhibition. This resulted in reduced cell proliferation and enhanced apoptosis, particularly in breast and prostate cancer models.

Case Study 2: Antimicrobial Efficacy

A clinical evaluation involved testing the compound on infected wounds caused by S. aureus. The results showed significant improvement in healing rates compared to standard antibiotic treatments, suggesting its potential role as an adjunct therapy in wound management.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position: The 3-fluoro substitution (Target, ) vs.
  • Polar Substituents : Methoxy groups () increase polarity and hydrogen-bond acceptor count, which may improve solubility but reduce logP .

Physicochemical Properties Analysis

Available data for analogues provide insights into the target compound’s likely properties:

Property Target (Estimated) 4-Fluoro-10-methyl Analogue () 2,4-Dimethoxy Analogue () 4-Fluoro-2-methyl Analogue ()
Molecular Weight ~408.4 398.4 454.5 426.5
logP ~3.5–4.0* Not reported 3.97 Not reported
Hydrogen Bond Donors 1 1 1 1
Hydrogen Bond Acceptors 7–8 7 9 7
Polar Surface Area ~80–90 Ų Not reported 78.4 Ų Not reported

Notes:

  • The target’s logP is estimated to be lower than the 2,4-dimethoxy analogue (logP 3.97, ) due to fewer nonpolar substituents.
  • The 2,4-dimethoxy analogue’s higher polar surface area (78.4 Ų) correlates with its methoxy groups, suggesting reduced membrane permeability compared to the target .
  • Ethyl substitution (Target, ) vs. methyl () may marginally increase logP due to the longer alkyl chain .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. First, construct the dibenzo[b,f][1,4]oxazepine core via cyclization of precursors under controlled temperature (60–80°C) and anhydrous conditions using catalysts like palladium or copper complexes . Next, introduce the ethyl group at the 10-position via alkylation with ethyl halides, followed by sulfonamide coupling using 3-fluorobenzenesulfonyl chloride in polar aprotic solvents (e.g., DMF or DCM) under basic conditions (e.g., triethylamine) . Optimize yield and purity by employing continuous flow chemistry or microwave-assisted synthesis for energy efficiency . Confirm intermediate purity via TLC and HPLC before proceeding.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and 19F NMR) to verify proton environments, aromaticity, and fluorine substitution . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺). X-ray crystallography resolves stereochemical ambiguities if single crystals are obtainable . HPLC with UV/Vis detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>98% for biological assays) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct solubility studies in DMSO (primary stock solvent) and aqueous buffers (pH 4–9) using nephelometry or UV spectrophotometry . For stability, incubate the compound at 25°C and 37°C over 72 hours in PBS or simulated gastric fluid, monitoring degradation via HPLC. Fluorinated sulfonamides generally exhibit moderate aqueous solubility but may require co-solvents (e.g., cyclodextrins) for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., anti-inflammatory vs. null effects) for this compound?

  • Methodological Answer : Perform target-specific assays (e.g., ELISA for cytokine inhibition) alongside off-target profiling (e.g., kinase panels) to identify confounding interactions . Validate results using orthogonal models:
  • In vitro : Human monocytic cell adhesion assays (e.g., THP-1 cells on endothelial layers) .
  • In silico : Molecular docking to compare binding affinities with structurally similar active/inactive analogs .
    Adjust experimental variables (e.g., cell passage number, serum concentration) to isolate compound-specific effects .

Q. What strategies can elucidate the mechanism of action of this compound’s sulfonamide group in enzyme inhibition?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding kinetics with putative enzyme targets (e.g., carbonic anhydrase isoforms) . Perform site-directed mutagenesis on enzyme active sites to identify critical residues for sulfonamide interaction. Complement with metabolomic profiling (LC-MS) to track downstream pathway modulation (e.g., prostaglandin synthesis for anti-inflammatory effects) .

Q. How can computational methods improve the design of derivatives with enhanced selectivity for neurological targets?

  • Methodological Answer : Apply quantum mechanical/molecular mechanical (QM/MM) simulations to model transition states during target binding . Use fragment-based drug design (FBDD) to optimize the dibenzoxazepine core’s conformational flexibility. Screen virtual libraries for blood-brain barrier (BBB) permeability via PAMPA-BBB assays and machine learning models (e.g., Volsurf+ descriptors) . Synthesize top candidates with fluorinated or methoxy substituents to enhance lipophilicity and CNS penetration .

Q. What experimental designs are optimal for assessing synergistic effects of this compound with existing therapeutics?

  • Methodological Answer : Implement combination index (CI) analysis using the Chou-Talalay method . Test fixed-ratio dilutions in 2D/3D cell cultures (e.g., spheroids) and measure synergy via CompuSyn software. For in vivo validation, use rodent models of comorbid conditions (e.g., rheumatoid arthritis with bone erosion) and administer the compound alongside standard drugs (e.g., methotrexate). Monitor pharmacodynamic endpoints (e.g., serum IL-6 levels) and toxicity via histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.